molecular formula C9H10N2O2 B13449864 methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate

methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate

Katalognummer: B13449864
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: QNXYWEAUYSOPML-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of pyridines It is characterized by the presence of an amino group attached to the pyridine ring and a methyl ester group attached to a propenoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of 4-aminopyridine with methyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition mechanism, followed by an elimination step to yield the desired product.

Reaction Conditions:

    Reagents: 4-aminopyridine, methyl acrylate

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reagents and catalysts as the laboratory synthesis but is optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Nitro derivatives of the pyridine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: N-alkyl or N-acyl derivatives of the amino group.

Wissenschaftliche Forschungsanwendungen

Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2E)-3-(4-nitropyridin-3-yl)prop-2-enoate
  • Methyl (2E)-3-(4-hydroxypyridin-3-yl)prop-2-enoate
  • Methyl (2E)-3-(4-methoxypyridin-3-yl)prop-2-enoate

Uniqueness

Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Eigenschaften

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

methyl (E)-3-(4-aminopyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)3-2-7-6-11-5-4-8(7)10/h2-6H,1H3,(H2,10,11)/b3-2+

InChI-Schlüssel

QNXYWEAUYSOPML-NSCUHMNNSA-N

Isomerische SMILES

COC(=O)/C=C/C1=C(C=CN=C1)N

Kanonische SMILES

COC(=O)C=CC1=C(C=CN=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.